2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid
CAS No.:
Cat. No.: VC17430745
Molecular Formula: C9H10N4O2
Molecular Weight: 206.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N4O2 |
|---|---|
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | 2-(5-aminobenzotriazol-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C9H10N4O2/c1-5(9(14)15)13-8-3-2-6(10)4-7(8)11-12-13/h2-5H,10H2,1H3,(H,14,15) |
| Standard InChI Key | AERVLRWNBGHLAW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)O)N1C2=C(C=C(C=C2)N)N=N1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a benzo[d] triazole system substituted at the 1-position with a propanoic acid group and at the 5-position with an amino group. The triazole ring, a five-membered aromatic system with three nitrogen atoms, contributes to planar rigidity, while the propanoic acid side chain introduces conformational flexibility. This hybrid structure facilitates interactions with biological targets and participation in supramolecular assemblies .
Electronic Configuration
The electron-rich triazole ring exhibits resonance stabilization, with the amino group at the 5-position acting as an electron donor. This delocalization enhances stability and influences photophysical properties, as observed in benzotriazole-derived fluorophores . The carboxylic acid group () confers pH-dependent solubility, enabling tailored solubility profiles for drug delivery systems .
Reactivity and Functionalization
The compound undergoes reactions at three primary sites:
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Carboxylic Acid Group: Participates in esterification, amidation, and salt formation. For example, methyl ester derivatives are intermediates in peptide synthesis .
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Amino Group: Engages in acylation, alkylation, and Schiff base formation. Acylation with pivaloyl chloride yields derivatives with enhanced lipophilicity .
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Triazole Ring: Supports electrophilic substitution at the 4- and 6-positions. Halogenation (e.g., bromination) and Suzuki-Miyaura cross-coupling enable side-chain diversification .
Table 1: Key Reactivity Pathways
Synthesis and Optimization
Nucleophilic Aromatic Substitution
A common route involves reacting L-3-aminoalanine with ortho-fluoronitrobenzenes. Tin(II) chloride-mediated reduction of nitro intermediates yields 1,2-aryldiamines, which undergo diazotization and cyclization to form the triazole ring .
Example Synthesis:
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Step 1: Methyl (2S)-3-amino-2-[(benzyloxycarbonyl)amino]propanoate reacts with 2-fluoro-4,5-dichloro-1-nitrobenzene in acetonitrile to form a nitroaryl intermediate .
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Step 2: Reduction with tin(II) chloride dihydrate produces a 1,2-diamine, which cyclizes using polymer-supported nitrite to yield the benzotriazole core .
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Step 3: Acidic hydrolysis removes protecting groups, affording the free amino acid .
Table 2: Synthetic Yields for Representative Derivatives
| Derivative | Yield (%) | Conditions |
|---|---|---|
| 6′-Methoxy analogue | 82 | Reflux, 20 h |
| 4′,5′-Dichloro analogue | 57 | Room temperature, 48 h |
Pharmacological Applications
Antiviral Activity
Benzotriazole derivatives exhibit broad-spectrum antiviral properties. For instance, 2-(1H-benzo[d][1, triazol-1-yl)acetamide (MIC = 13 µM) inhibits Coxsackievirus B5 by targeting RNA polymerase . While direct data on 2-(5-amino-1H-benzo[d][1, triazol-1-yl)propanoic acid is limited, structural analogs suggest similar mechanisms, such as viral entry blockade and replication interference .
Comparison with Related Benzotriazole Derivatives
Table 3: Structural and Functional Comparison
Future Perspectives
Further research should explore:
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Structure-Activity Relationships (SAR): Systematic modification of the propanoic acid chain and triazole substituents to optimize pharmacokinetics .
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Targeted Drug Delivery: Conjugation with nanoparticles or antibodies to enhance bioavailability .
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Photophysical Applications: Development of pH-sensitive fluorescent tags for bioimaging .
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